ZINC69811181
Description
Role of ASCT2 (SLC1A5) in Amino Acid Homeostasis and Disease Pathogenesis
ASCT2 is integral to the regulation of intracellular and extracellular amino acid pools. frontiersin.orgsolvobiotech.com By facilitating the exchange of amino acids across the cell membrane, it ensures a steady supply for essential cellular functions. plos.org However, its dysregulation is implicated in various pathological conditions, most notably cancer. frontiersin.org
ASCT2 operates as a sodium-dependent antiporter, meaning it transports one amino acid into the cell while exporting another. biorxiv.orgnih.gov This mechanism is coupled to the sodium gradient across the cell membrane. frontiersin.org The import of glutamine, a conditionally essential amino acid, is a primary function of ASCT2. solvobiotech.com Glutamine is a versatile molecule for cancer cells, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, proteins, and lipids, as well as contributing to the maintenance of redox balance. mdpi.comijbs.com The uptake of glutamine via ASCT2 is therefore critical for sustaining the high proliferative rates of malignant cells. core.ac.uk
A distinguishing feature of many aggressive cancers is the significant upregulation of ASCT2 expression. frontiersin.org This overexpression is observed in a variety of malignancies, including:
Melanoma: Increased expression of ASCT2 is found in melanoma cells, where it supports tumor growth and survival. mdpi.comnih.govscienceinpublic.com.au Studies have shown that both BRAF-mutant and wild-type melanomas can be dependent on ASCT2-mediated glutamine transport. nih.govscienceinpublic.com.au
Breast Cancer: High levels of ASCT2 are particularly prominent in triple-negative breast cancer (TNBC), a subtype known for its aggressive nature and limited treatment options. core.ac.ukmdpi.comnih.gov In these cancers, ASCT2 is crucial for cell growth, proliferation, and signaling through the mTORC1 pathway. core.ac.uk
Glioblastoma Multiforme (GBM): This highly lethal brain tumor also exhibits elevated ASCT2 expression. nih.govthno.orgsciencecast.orgbiorxiv.org The increased glutamine uptake facilitated by ASCT2 is vital for the metabolic and biosynthetic needs of glioblastoma cells. nih.govthno.org
The central role of ASCT2 in glutamine uptake positions it as a critical node in the metabolic network of cancer cells. plos.orgfrontiersin.org By supplying glutamine, ASCT2 fuels several key metabolic pathways that are essential for tumor progression:
Anaplerosis: Glutamine is converted to α-ketoglutarate, which replenishes the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This is vital for energy production and the generation of biosynthetic precursors. mdpi.com
Redox Homeostasis: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), the primary antioxidant in cells. By maintaining GSH levels, cancer cells can combat the high levels of oxidative stress associated with rapid proliferation and metabolic activity. frontiersin.org
mTORC1 Signaling: Glutamine uptake via ASCT2 is linked to the activation of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival. core.ac.uknih.gov
Upregulation of ASCT2 in Proliferating Cancer Cells (e.g., melanoma, breast cancer, glioblastoma multiforme).
Rationale for ASCT2 as a Pharmacological Target in Cancer Therapy
The dependence of many cancers on ASCT2-mediated glutamine uptake provides a strong rationale for targeting this transporter for therapeutic intervention. frontiersin.orgfrontiersin.org Inhibiting ASCT2 function offers a promising strategy to selectively starve cancer cells of a critical nutrient, thereby impeding their growth and survival. solvobiotech.com
Therapeutic Strategies Involving Inhibition of Glutamine Metabolism
Targeting glutamine metabolism is a rapidly evolving area of cancer therapy. nih.govmdpi.comwjgnet.combiomolther.org Several strategies are being explored, including:
Inhibition of Glutaminase (GLS): This enzyme catalyzes the first step in glutamine catabolism. Inhibitors like CB-839 have shown promise in preclinical and clinical studies. mdpi.com
Glutamine Mimics: Compounds that mimic glutamine can interfere with its metabolic pathways. mdpi.com
Inhibition of Glutamine Transporters: Directly blocking the entry of glutamine into cancer cells by inhibiting transporters like ASCT2 is a highly attractive approach. frontiersin.orgmdpi.com This is where compounds like ZINC69811181 come into play.
Challenges in Developing Selective ASCT2 Modulators
Despite the clear therapeutic potential, the development of selective and potent ASCT2 inhibitors has been challenging. mdpi.comnih.gov One of the main hurdles is the structural similarity of the binding sites among the members of the SLC1 transporter family. mdpi.com Achieving selectivity for ASCT2 over other transporters, such as the excitatory amino acid transporters (EAATs) that are crucial for neuronal function, is a critical consideration to minimize potential side effects. frontiersin.org Furthermore, many early inhibitors have suffered from low potency or poor pharmacokinetic properties. mdpi.com
The discovery of non-amino acid-like inhibitors, such as this compound, represents a significant step forward in overcoming these challenges. frontiersin.org These novel scaffolds offer the potential for improved selectivity and drug-like properties, paving the way for a new class of targeted cancer therapies.
Research Findings on this compound
This compound was identified through a virtual screening of a large chemical library against homology models of ASCT2. This computational approach aimed to discover novel chemical scaffolds that could bind to and inhibit the transporter.
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| IC50 for Glutamine Uptake Inhibition | 97.16 µM | SK-MEL-28 (Melanoma) | mdpi.com |
| Potency vs. GPNA (Positive Control) | ~18-fold more potent | SK-MEL-28 (Melanoma) | mdpi.com |
Interactive Data Table: Click on the headers to sort the data.
The experimental validation of this compound confirmed its activity as an ASCT2 inhibitor. In a melanoma cell line (SK-MEL-28), it demonstrated a half-maximal inhibitory concentration (IC50) of 97.16 µM for the inhibition of glutamine uptake. mdpi.com Notably, this potency was approximately 18 times greater than that of L-γ-glutamyl-p-nitroanilide (GPNA), a commonly used reference inhibitor for ASCT2. mdpi.com The discovery of this non-amino acid-like inhibitor provides a valuable starting point for the development of more potent and selective ASCT2-targeted therapies. mdpi.com
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.42 |
IUPAC Name |
(R)-2-Phenyl-2-(3-((1-(o-tolyl)cyclopropyl)methyl)ureido)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-14-7-5-6-10-16(14)20(11-12-20)13-22-19(25)23-17(18(21)24)15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3,(H2,21,24)(H2,22,23,25)/t17-/m1/s1 |
InChI Key |
YXJFOAJOLVZZQD-QGZVFWFLSA-N |
SMILES |
O=C(N)[C@@H](C1=CC=CC=C1)NC(NCC2(C3=CC=CC=C3C)CC2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZINC-69811181; ZINC 69811181; ZINC69811181 |
Origin of Product |
United States |
Computational Approaches in the Discovery of Zinc69811181
Homology Modeling of ASCT2: Methodological Framework and Model Validation
Given that ASCT2 is a key drug target, particularly in the context of cancer metabolism, researchers have employed homology modeling to build three-dimensional representations of the protein. nih.govresearchgate.net This technique constructs a model of a target protein based on the experimentally determined structure of a homologous protein, the "template." researchgate.net
Selection of Template Structures from SLC1 Family (e.g., GltPh, human EAAT1)
The ASCT2 transporter belongs to the Solute Carrier 1 (SLC1) family. nih.govportlandpress.com Consequently, initial homology models of ASCT2 were constructed using the crystal structures of an archaeal homolog, the aspartate transporter GltPh from Pyrococcus horikoshii. plos.org GltPh shares a sequence identity of approximately 24-35% with human SLC1 family members, making it a suitable, albeit distant, template. plos.org
More recent and refined homology models of human ASCT2 have utilized the more closely related human excitatory amino acid transporter 1 (EAAT1), also known as SLC1A3. nih.govnih.gov The crystal structure of human EAAT1 provided a more accurate template, leading to improved models of ASCT2 for subsequent structure-based drug design efforts. nih.govmdpi.com Specifically, structures of human EAAT1 in both outward-occluded (PDB code: 5LLM) and outward-open (PDB code: 5MJU) conformations were used as templates. nih.gov
Multiple Sequence Alignment and Phylogenetic Analysis of SLC1 Transporters
To ensure the accuracy of the homology models, a crucial step involved performing a phylogenetic analysis of the SLC1 family and its prokaryotic counterparts. nih.govnih.gov This analysis helped in developing a robust multiple sequence alignment for this protein family. nih.govnih.gov The alignment is critical for correctly mapping the amino acid sequence of the target (ASCT2) onto the template structure (e.g., GltPh or EAAT1). plos.org The process involved initial calculations using servers like Promals3D, followed by manual refinement based on previously published comprehensive alignments of SLC1 members. plos.org This detailed alignment is fundamental for understanding substrate specificity across the SLC1 family and for building accurate models. nih.govplos.org
Generation of ASCT2 Homology Models in Distinct Conformations (e.g., outward-occluded, outward-open)
A key aspect of the modeling strategy was the generation of ASCT2 models in different functional conformations. nih.govplos.orgportlandpress.com Using the GltPh and later the human EAAT1 structures as templates, researchers successfully modeled ASCT2 in both an outward-occluded and an outward-open state. nih.govplos.org The outward-open conformation is considered particularly relevant for inhibitor binding, as it presents a larger, more accessible binding site. portlandpress.com It is hypothesized that inhibitors lock the transporter in this conformation, preventing the conformational changes necessary for substrate transport. portlandpress.com The generation of models in multiple states provided a more dynamic and realistic representation of the transporter for virtual screening, aiming to identify compounds that could stabilize an inhibited state. plos.org
Assessment of Model Utility for Structure-Based Ligand Discovery via Ligand Enrichment Calculations
Before deployment in large-scale virtual screening, the utility of the generated ASCT2 homology models for discovering new ligands was rigorously assessed. nih.govnih.gov This validation was performed using ligand enrichment calculations. nih.govnih.gov This method evaluates how well a model can distinguish known active compounds from a large set of inactive or "decoy" molecules. A model with good enrichment capability will rank the known ligands higher than the decoys in a simulated screening experiment. The ASCT2 models based on the human EAAT1 templates were compared to crystal structures of various homologs to evaluate their effectiveness in identifying ASCT2 inhibitors. nih.govnih.gov The models built using EAAT1 as a template yielded significantly better Z-DOPE scores (-0.31 and -0.52 for the outward-occluded and outward-open models, respectively), indicating a higher accuracy suitable for further analysis and ligand discovery campaigns. nih.gov
Virtual Screening Methodologies for Hit Identification
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nvidia.comwikipedia.org In the case of ZINC69811181, a structure-based virtual screening approach was employed, using the validated ASCT2 homology models as the target. nih.govjubilantbiosys.com
Selection of Compound Libraries (e.g., ZINC15 lead-like library)
The success of a virtual screening campaign is highly dependent on the quality and diversity of the chemical library being screened. sygnaturediscovery.com For the discovery of this compound, the "Available Now Lead-Like" library from ZINC15 was selected. nih.gov The ZINC database is a massive, curated collection of commercially available compounds specifically prepared for virtual screening. escholarship.org The lead-like subset of this library contains compounds that adhere to specific physicochemical properties (e.g., molecular weight, lipophilicity) that make them more likely to be developed into drugs. mdpi.com The chosen library consisted of approximately 8.7 million compounds, providing a vast and diverse chemical space to search for novel ASCT2 inhibitors. nih.gov
The screening of this library against the outward-open ASCT2 model, followed by visual inspection and prioritization based on predicted binding modes, ultimately led to the selection of 13 compounds for experimental testing. nih.gov Among these, this compound (referred to as compound 10 in the study) emerged as a validated inhibitor of ASCT2. nih.gov
Ligand Docking Protocols and Algorithms (e.g., OpenEye FRED, AutoDock Vina)
The virtual screening campaign that led to the discovery of this compound utilized specific ligand docking protocols and algorithms to predict how potential small molecules would bind to the ASCT2 transporter. A central tool in this process was OpenEye FRED (Fast Exhaustive Docking). nih.gov This program was selected for several key reasons, including its high enrichment scores in docking against ASCT2 models, its availability through an academic license, its user-friendliness, and its processing speed, which is crucial when screening large compound libraries. nih.gov The efficiency of FRED allows for docking against multiple protein models, a technique known to enhance prediction accuracy and ligand enrichment. nih.gov
The virtual screen was conducted against a homology model of ASCT2 in its outward-open conformation. nih.gov Specifically, the "Available Now Lead-Like" library from the ZINC15 database, containing approximately 8.7 million compounds, was docked against this model. nih.gov To refine the search, constraints were applied based on expected interactions with key residues in the binding site, namely the backbone nitrogen of Serine 353 (S353) and the carboxyl group of the Aspartate 464 (D464) side chain. nih.gov
While OpenEye FRED was the primary engine for the large-scale docking, AutoDock Vina was also employed in the computational workflow. nih.gov Its role was to estimate the coordinates of the binding site, which is a critical preliminary step before performing the docking calculations. nih.gov
Interactive Data Table: Docking Software Employed
| Software | Role in Discovery of this compound | Rationale for Use |
| OpenEye FRED | Primary tool for virtual screening of the ZINC15 library against ASCT2 models. nih.gov | High enrichment scores, speed, ease of use, and proven utility in similar transporter targets. nih.gov |
| AutoDock Vina | Utilized to estimate the coordinates of the ASCT2 binding site. nih.gov | A common tool for defining the search space for docking simulations. nih.govresearchgate.netnih.gov |
Scoring Functions and Hit Prioritization Strategies (e.g., S score, RMSD)
Following the massive docking simulation with OpenEye FRED, a systematic process of hit prioritization was necessary to select a manageable number of compounds for experimental testing. The initial filtering was based on the scoring function within FRED, which ranks compounds based on their predicted binding affinity. nih.goveyesopen.com The top 200 scoring compounds from the screen were advanced to the next stage of evaluation. nih.gov
This next stage involved a crucial element of manual, expert-driven analysis. The predicted binding poses of these top-scoring compounds were visually inspected. nih.gov The primary criterion for prioritization was the compound's predicted ability to form conserved hydrogen bonds with key residues within the ASCT2 binding site, similar to those observed for known ligands in related transporters like GltPh. nih.gov This strategy aimed to identify novel chemotypes that still adhered to the fundamental interaction patterns required for binding.
Ultimately, this multi-step prioritization process, combining computational scoring with detailed visual inspection of binding modes, led to the selection of thirteen compounds for experimental validation, one of which was this compound (also referred to as compound 10 in the study). nih.gov
Interactive Data Table: Hit Prioritization Strategy
| Step | Description | Outcome |
| 1. Computational Scoring | The ZINC15 library was docked and ranked using the OpenEye FRED scoring function. nih.goveyesopen.com | A list of the top 200 scoring compounds was generated. nih.gov |
| 2. Visual Inspection | The binding poses of the top 200 compounds were manually analyzed. nih.gov | Compounds were assessed for their ability to form key hydrogen bonds. nih.gov |
| 3. Final Selection | Compounds with novel chemotypes and favorable predicted interactions were chosen. nih.gov | 13 compounds, including this compound, were selected for experimental testing. nih.gov |
Computational Insights into Ligand-Target Interactions for this compound
Computational modeling provided significant insights into how this compound interacts with the ASCT2 transporter at a molecular level. These predictions were foundational for understanding its mechanism of action as an inhibitor.
Predicted Binding Modes and Key Interacting Residues within the ASCT2 Substrate Binding Site
Unlike typical amino acid substrates and inhibitors, this compound was identified as a non-amino acid-like structure. nih.gov Its predicted binding mode is unique. Computational models suggest that this compound occupies the substrate-binding site, interacting with both of its distinct subpockets, known as pocket A (PA) and pocket B (PB). nih.gov
The binding of known amino-acid-like ligands to ASCT2 typically involves critical polar interactions with a set of key residues. These include Serine 351 (S351), Serine 353 (S353), Aspartate 464 (D464), Threonine 468 (T468), and Asparagine 471 (N471). nih.govmdpi.com While this compound is predicted to occupy this same general site, its distinct chemical structure leads to a unique set of interactions within the PA and PB pockets. nih.gov This novel binding mode is a key feature that distinguishes it from substrate-like compounds and contributes to its inhibitory activity. nih.gov
Analysis of Binding Site Differences and Similarities (e.g., PA and PB domains) Across SLC1 Members
The design of specific ASCT2 inhibitors is challenged by the structural similarity of its binding site to other members of the Solute Carrier 1 (SLC1) family, such as the excitatory amino acid transporters (EAATs). nih.gov Inhibition of EAATs can lead to undesirable neurological side effects. nih.gov
Computational analysis revealed crucial differences in the substrate-binding sites between ASCT2 and its homologs like GltPh and EAAT1, particularly within the PA pocket. nih.gov In ASCT2, this pocket is shaped by a loop region formed by residues V426, G427, A428, V436, L437, and T438. nih.gov In contrast, the corresponding region in GltPh forms a helical structure. nih.gov This structural divergence makes the PA pocket different in size and shape among the SLC1 family members. nih.gov
This compound is predicted to bind to this divergent PA pocket, as well as the PB pocket, which also exhibits subtle structural differences among human SLC1 transporters. nih.gov The ability of this compound to interact with these less-conserved regions is thought to be a key determinant of its specificity for ASCT2 over other SLC1 family members. nih.gov This provides a rational basis for the further development of selective ASCT2 inhibitors.
Interactive Data Table: Binding Site Pocket Comparison
| Binding Pocket | ASCT2 Structural Features | Homolog (GltPh) Structural Features | Relevance for this compound |
| Pocket A (PA) | Divergent in sequence and structure; shaped by a loop region (residues V426-A428, V436-T438). nih.gov | Corresponding region forms a helical structure. nih.gov | This compound is predicted to bind this pocket, exploiting the structural differences for specificity. nih.gov |
| Pocket B (PB) | Exhibits subtle structural differences compared to other SLC1 members. nih.gov | - | This compound is also predicted to interact with this pocket. nih.gov |
Biochemical and Cellular Characterization of Zinc69811181 S Inhibitory Profile
In Vitro Cellular Assays for Glutamine Uptake Inhibition.
The assessment of ZINC69811181's ability to inhibit glutamine uptake primarily utilized in vitro cellular assays, providing insights into its functional impact on cancer cell metabolism.
Selection and Maintenance of Relevant Cancer Cell Lines (e.g., SK-MEL-28 melanoma cells).
The human melanoma cancer cell line SK-MEL-28 was selected as a relevant model for studying glutamine uptake inhibition nih.govnih.govuni.lu. This cell line, established from an axillary lymph node of a 51-year-old male, exhibits characteristics such as mutant B-Raf (V600E) and wildtype N-Ras, and is tumorigenic in nude mice uni.lufishersci.caepa.gov. The identity of SK-MEL-28 cells was confirmed by STR profiling, and they were routinely tested to ensure they were free from mycoplasma nih.gov.
For experimental purposes, SK-MEL-28 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 4 mM L-glutamine, 20 mM HEPES, 10% (v/v) fetal bovine serum (FBS), and 1× penicillin-streptomycin (B12071052) solution nih.gov. Cells were passaged every 2–3 days and kept in a fully humidified atmosphere containing 5% CO2 at 37°C nih.gov.
Radiometric Uptake Assays (e.g., [3H]-L-glutamine uptake).
Radiometric uptake assays were employed to quantify the inhibition of glutamine uptake by this compound. In these assays, SK-MEL-28 cells were incubated with 400 nM of [3H]-L-glutamine in RPMI media devoid of L-glutamine for 15 minutes at 37°C, both in the presence and absence of the inhibitor nih.govuni.lu. Following incubation, cells were collected and transferred to filter paper using a 96-well plate harvester, dried, exposed to scintillation fluid, and subsequently, the counts were measured using a liquid scintillation counter nih.govuni.lu. This compound (referred to as compound 10 in research) demonstrated significant inhibition of [3H]-L-glutamine uptake in SK-MEL-28 cells when tested at a concentration of 100 μM nih.govnih.govuni.lu.
Quantitative Assessment of ASCT2 Inhibitory Potency (IC50 Determination for this compound).
The inhibitory potency of this compound on glutamine uptake was quantitatively assessed by determining its half-maximal inhibitory concentration (IC50). In SK-MEL-28 cells, this compound exhibited an IC50 of 97.16 μM for the inhibition of glutamine uptake nih.govnih.govuni.lu. This value was derived from a dose-response curve generated using a range of compound concentrations and analyzed via a non-linear fit model (log[inhibitor] vs. response, variable slope, four parameters) using GraphPad Prism software nih.govuni.lu. Notably, this compound proved to be approximately 18-fold more potent than L-γ-glutamyl-p-nitroanilide (GPNA), a known ASCT2 inhibitor used as a positive control, which had an IC50 of 1743 μM nih.govnih.gov.
Table 1: IC50 Values for Glutamine Uptake Inhibition in SK-MEL-28 Cells
| Compound | IC50 (μM) |
| This compound | 97.16 |
| GPNA | 1743 |
Electrophysiological Characterization of ASCT2 Modulation by this compound.
Electrophysiological experiments were conducted to further characterize the inhibitory activity of this compound on ASCT2 nih.govnih.govuni.lu. These studies involved observing representative original currents induced by the application of 1 mM alanine (B10760859) (a known ASCT2 substrate) and 0.5 mM this compound nih.govnih.govuni.lu. A dose-response curve derived from these electrophysiological measurements indicated an IC50 of 67 ± 17 μM for this compound, based on a one-site binding equation fit nih.gov. This provides direct evidence of this compound's ability to modulate ASCT2 activity.
Cellular Responses to ASCT2 Inhibition by this compound in In Vitro Models.
The inhibition of ASCT2 by compounds like this compound is of significant interest due to ASCT2's critical role in providing glutamine to rapidly proliferating cancer cells, a process essential for their growth and survival nih.govnih.gov. Cancer cells exhibit reprogrammed metabolism, characterized by increased nutrient uptake, including glutamine, to support the massive anabolic demands of proliferation, such as the production of lipids, proteins, and nucleotides, which require substantial ATP and NADPH nih.govwikipedia.org.
Pharmacological inhibition of ASCT2 has been shown to reduce cancer cell growth and proliferation in in vitro and in vivo models nih.gov. As an ASCT2 inhibitor, this compound is thus implicated in impacting these cellular responses by limiting glutamine import, thereby affecting the metabolic pathways that fuel cancer cell proliferation nih.govnih.govwikipedia.org. While this compound is described as a "weak inhibitor" and a "potential starting point for optimization" nih.gov, its mechanism of action as an ASCT2 inhibitor suggests its contribution to the observed reduction in cancer cell growth and proliferation by targeting this critical nutrient transporter nih.govsigmaaldrich.com.
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Insights for Zinc69811181
Elucidation of Key Structural Features of ZINC69811181 for ASCT2 Inhibition.
This compound, identified as compound 10 in research, represents a unique non-amino acid chemical scaffold discovered through computational screening and experimental validation as an ASCT2 inhibitor frontiersin.org. A key structural feature distinguishing this compound is its non-amino acid like structure, which contrasts with many historically known ASCT2 ligands that often mimic amino acid substrates frontiersin.org.
Computational modeling, including homology modeling and ligand docking, has been instrumental in predicting this compound's mode of interaction with ASCT2. It is predicted that this compound binds to both subpockets, PA and PB, within the ASCT2 substrate binding site frontiersin.orgnih.gov. This dual-pocket targeting mechanism is hypothesized to be a critical aspect of its inhibitory action, as previously identified ASCT2 ligands were often predicted to bind only one of these two subpockets frontiersin.org. The ASCT2 substrate binding site itself is larger in its outward-open conformation (439 ų) compared to the outward-occluded conformation (70 ų), and pocket A (PA) specifically shows sequence and structural divergence between ASCT2 and its homologs like GltPh-R397C, which may influence ligand recognition nih.gov.
Identification of Non-Amino Acid Chemical Scaffolds as ASCT2 Inhibitors.
The discovery of this compound underscores the importance of identifying non-amino acid chemical scaffolds for ASCT2 inhibition frontiersin.org. Such compounds are anticipated to offer advantages in terms of improved pharmacokinetic properties and enhanced ASCT2 specificity, potentially mitigating deleterious effects associated with inhibitors that might also target other transporters like EAAT1 frontiersin.org.
Beyond this compound, other non-amino acid scaffolds have been explored as ASCT2 inhibitors. For instance, a series of 1,2,3-dithiazoles were identified as ASCT2 inhibitors, showing potencies in the 3.7–10 µM range. These compounds were not amino acid-based but were suggested to covalently bind to cysteine residues (e.g., Cys-207 or Cys-210) in ASCT2, indicating a non-competitive inhibition mechanism nih.gov. More recently, compounds like C118P have been identified, with C118P showing a KD of 2.358 μM and a KD of 309 nM towards ASCT2 via MST analysis, validated through reverse docking, SPR, and MST mdpi.com. Another non-competitive ASCT2 inhibitor, UCPH-101, initially known for EAAT1 inhibition, has also been explored, and computational modeling guided the identification of residues (F136Y, I237M) in ASCT2 that, when mutated, restored UCPH-101's inhibitory effect, suggesting a conserved allosteric modulation mechanism between EAAT1 and ASCT2.
Comparative Analysis of this compound with Other Known ASCT2 Inhibitors and Related Transporter Modulators.
This compound demonstrates a notable improvement in potency compared to some widely used ASCT2 inhibitors. In glutamine uptake assays in SK-MEL-28 melanoma cells, this compound exhibited an IC50 of 97.16 μM frontiersin.orgnih.gov. This potency is approximately 18-fold better than that of L-γ-glutamyl-p-nitroanilide (GPNA), a commonly used ASCT2 inhibitor, which has an IC50 of 1743 μM frontiersin.orgnih.gov.
The landscape of ASCT2 inhibitors includes both amino acid-based and non-amino acid compounds. GPNA, for example, is a glutamine structural analog that inhibits ASCT2 but also shows promiscuity, inhibiting other Na+-dependent carriers like the SNAT family (SNAT1/2/4/5) and Na+-independent leucine (B10760876) transporters LAT1/2. Similarly, V-9302, another competitive antagonist of ASCT2 (IC50 = 9.6 μM), has been noted for potentially having low specificity and inhibiting multiple transporters. Other amino acid-based inhibitors include benzylserine and benzylcysteine, which are competitive inhibitors nih.gov.
The predicted dual binding of this compound to both PA and PB subpockets differentiates it from some previously identified ASCT2 ligands that target only one subpocket frontiersin.org. This distinct binding mechanism could contribute to its improved potency and potentially offer a pathway to enhanced selectivity compared to inhibitors that may interact with a broader range of transporters due to structural similarities with natural amino acids or less specific binding modes frontiersin.org.
Table 1: Comparative Potency of this compound and GPNA on ASCT2 Inhibition
| Compound | IC50 (SK-MEL-28 cells) | Relative Potency vs. GPNA | Binding Mode | Nature |
| This compound | 97.16 μM frontiersin.orgnih.gov | ~18-fold better frontiersin.orgnih.gov | Predicted to bind PA and PB subpockets frontiersin.orgnih.gov | Non-amino acid frontiersin.org |
| GPNA | 1743 μM frontiersin.orgnih.gov | Reference | - | Amino acid analog |
Implications of this compound's SAR for Rational Design of Novel ASCT2 Inhibitors.
The discovery and characterization of this compound provide valuable insights for the rational design of novel ASCT2 inhibitors. The fact that this compound is a non-amino acid scaffold and is predicted to target both the PA and PB subpockets of ASCT2 offers a strategic framework for future drug design efforts frontiersin.orgnih.gov. This approach could lead to the development of compounds with improved specificity and potency, circumventing the limitations of amino acid-mimicking inhibitors that may suffer from off-target effects due to interactions with other amino acid transporters frontiersin.org.
The methodology employed in the discovery of this compound, which involved homology modeling of ASCT2 and structure-based virtual screening, highlights the utility of computational approaches in identifying novel chemical entities frontiersin.orgnih.govnih.gov. High-resolution ASCT2 models provide a foundation for the rational design of potent inhibitors nih.gov. Integrating computational modeling with experimental validation, such as cellular uptake and electrophysiology experiments, is crucial for identifying and refining ASCT2 inhibitors frontiersin.org. This integrated approach allows for the prediction of interaction modes and the design of stereospecific inhibitors that exploit specific subpockets within the ASCT2 binding site, leading to a deeper understanding of structure-function relationships in ASCT2 frontiersin.org.
The insights gained from this compound's SAR suggest that targeting multiple subpockets within the ASCT2 binding site with chemically novel, non-amino acid scaffolds is a promising strategy for developing selective and potent ASCT2 inhibitors for cancer therapy frontiersin.orgnih.govnih.gov.
Perspectives and Future Research Directions
Further Mechanistic Investigations of ZINC69811181's Molecular Action.
This compound functions as an ASCT2 inhibitor, demonstrating efficacy in reducing glutamine uptake in SK-MEL-28 melanoma cells with an IC50 of 97.16 µM nih.gov. This potency is notably superior, approximately 18-fold better, than the established ASCT2 inhibitor L-γ-glutamyl-p-nitroanilide (GPNA), which exhibits an IC50 of 1743 µM nih.gov.
Table 1: Comparative Inhibition of Glutamine Uptake in SK-MEL-28 Cells
| Compound | Target | IC50 (µM) | Fold Improvement vs. GPNA |
| This compound | ASCT2 | 97.16 | ~18 |
| GPNA | ASCT2 | 1743 | 1 |
Further mechanistic studies are essential to elucidate the precise molecular interactions between this compound and ASCT2. While computational predictions suggest that this compound interacts with the ASCT2 substrate binding site, specifically binding to regions designated PA and PB, the exact binding mode and conformational changes induced upon binding remain to be fully characterized nih.gov. Given the current absence of an experimentally determined ASCT2 structure, future investigations could focus on cryo-electron microscopy or X-ray crystallography to resolve the ASCT2 structure, particularly in complex with this compound. Such structural insights would provide atomic-level details of the interaction, revealing key residues involved in binding and inhibition, and informing the design of more potent and selective compounds. Additionally, kinetic studies could further define the nature of inhibition (e.g., competitive, non-competitive, uncompetitive) and the reversibility of this compound's binding to ASCT2.
Exploration of this compound Analogs for Enhanced Target Selectivity and Potency.
The observed inhibitory activity of this compound, despite being considered a weak inhibitor in its initial discovery, establishes it as a promising lead compound for further optimization nih.gov. The exploration of this compound analogs is a critical next step to enhance its potency, improve target selectivity, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by the mechanistic insights gained from structural biology, would be instrumental in this endeavor. By systematically modifying different parts of the this compound scaffold, researchers can identify chemical moieties crucial for binding affinity and inhibitory efficacy. The aim is to develop compounds with significantly lower IC50 values and improved specificity for ASCT2 over other related solute carrier (SLC) transporters, thereby minimizing potential off-target effects nih.gov. This analog development could also focus on improving the compound's metabolic stability and bioavailability, which are crucial for its eventual therapeutic application.
Integration of Advanced Computational Methodologies (e.g., AI/ML-based docking, dynamic docking, quantum mechanics) for Compound Optimization.
The initial discovery of this compound leveraged computational methods, including homology modeling and ligand docking, underscoring the utility of in silico approaches in ASCT2 drug discovery nih.gov. Future research should integrate more advanced computational methodologies to accelerate the optimization of this compound and its analogs.
AI/ML-based Docking and Virtual Screening: Machine learning algorithms can be trained on existing ASCT2 inhibitor data to predict binding affinities and identify novel chemical scaffolds with higher probabilities of activity. AI-driven virtual screening can rapidly sift through vast chemical libraries, identifying potential candidates for synthesis and testing with unprecedented efficiency.
Dynamic Docking and Molecular Dynamics Simulations: Traditional docking provides static binding poses. Dynamic docking and extensive molecular dynamics (MD) simulations can offer a more realistic view of ligand-receptor interactions by accounting for protein flexibility and solvent effects. These simulations can reveal transient binding pockets, allosteric sites, and the stability of ligand-protein complexes, providing deeper insights into the binding mechanism and guiding the design of more effective inhibitors.
Quantum Mechanics (QM) Calculations: QM methods, while computationally intensive, can provide highly accurate descriptions of electronic interactions within the binding site. Integrating QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can precisely calculate binding energies and characterize specific interactions like hydrogen bonding, π-π stacking, and charge transfer, which are critical for optimizing potency and selectivity. These advanced methods can significantly reduce the experimental burden and accelerate the lead optimization process.
Role of this compound in Advancing ASCT2-Targeted Drug Discovery Paradigms.
This compound plays a pivotal role in advancing ASCT2-targeted drug discovery paradigms by serving as a validated chemical probe and a lead compound. ASCT2 is recognized as a significant drug target, particularly in the context of glutamine-addicted tumors, where its inhibition can lead to cancer cell death nih.gov. Despite this, there are currently no clinically approved drugs specifically targeting nutrient transporters involved in tumorigenesis nih.gov.
The identification of this compound, a non-amino acid ASCT2 inhibitor, is particularly significant because many previously known ASCT2 inhibitors are amino acid analogs, which may suffer from issues like poor membrane permeability or susceptibility to enzymatic degradation nih.gov. This compound's distinct chemical structure offers a novel scaffold, opening up new avenues for medicinal chemistry efforts and expanding the chemical diversity of ASCT2 inhibitors. Its discovery through computational screening also validates the efficacy of structure-based drug design approaches, even in the absence of a high-resolution experimental protein structure, providing a valuable framework for future ASCT2 inhibitor development nih.gov. This compound demonstrates the feasibility of developing potent and selective non-amino acid ASCT2 inhibitors, thereby contributing to the broader strategy of targeting cancer metabolism.
Q & A
How can researchers identify literature gaps to formulate a focused research question on ZINC69811181?
Conduct a systematic review using databases (e.g., PubMed, SciFinder) with keywords related to this compound's structure, activity, and target pathways. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's viability, ensuring alignment with unresolved mechanistic or therapeutic aspects .
Q. What foundational frameworks guide hypothesis development for this compound's biological activity?
Use the PICO framework (Population: biological model; Intervention: compound administration; Comparison: control groups; Outcome: measured effects; Time: study duration) to structure hypotheses. For example: "Does this compound (Intervention) inhibit biofilm formation (Outcome) in Pseudomonas aeruginosa (Population) compared to ciprofloxacin (Comparison) over 24 hours (Time)?" .
Advanced Research Questions
Q. How should experimental designs be optimized to evaluate this compound's efficacy against antimicrobial-resistant pathogens?
Adopt a randomized controlled trial (RCT) design with dose-response assays. Include replicates, positive/negative controls, and standardized protocols (e.g., CLSI guidelines). Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across concentrations. Validate results via minimum inhibitory concentration (MIC) and time-kill assays .
Q. What statistical methods are appropriate for analyzing this compound's pharmacokinetic (PK) data?
Apply non-linear mixed-effects modeling (e.g., NONMEM) to analyze absorption/metabolism curves. For multi-compartment PK studies, use Bayesian hierarchical models to account for inter-individual variability. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How can researchers resolve contradictions in reported data on this compound's mechanism of action?
Perform meta-analysis to aggregate data, assessing heterogeneity via I² statistics. Conduct sensitivity analyses to identify outlier studies and validate findings using orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry). Triangulate results with in silico docking simulations to confirm binding affinities .
Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound?
Document synthesis protocols using CHEM21 guidelines , including reaction conditions, purification steps, and analytical validation (e.g., NMR, HPLC purity >95%). For characterization, provide crystallographic data (CCDC deposition) or spectral libraries (e.g., HRMS, IR). Share raw data in public repositories (e.g., Zenodo) .
Q. How can advanced imaging techniques elucidate this compound's subcellular targeting?
Combine super-resolution microscopy (e.g., STED) with fluorescent tagging to track compound localization. Use flow cytometry to quantify cellular uptake and TEM to visualize ultrastructural changes. Validate findings with siRNA knockdowns of suspected target proteins .
Data Analysis and Interpretation
Q. What strategies mitigate bias in high-throughput screening (HTS) data for this compound?
Normalize data using Z-score or B-score adjustments to correct plate-based artifacts. Apply machine learning classifiers (e.g., random forests) to distinguish true hits from noise. Validate hits via dose-response curves and orthogonal assays (e.g., thermal shift assays for target engagement) .
Q. How should researchers address missing data in this compound's toxicity profiles?
Use multiple imputation (e.g., MICE algorithm) to handle missing datapoints. Perform sensitivity analysis to assess imputation impact. Cross-reference with in silico toxicity predictors (e.g., ProTox-II) and validate with in vitro hepatocyte assays .
Ethical and Reporting Standards
Q. What ethical considerations are critical when testing this compound in animal models?
Follow ARRIVE 2.0 guidelines for experimental design transparency. Include sample size justifications (power analysis), randomization protocols, and humane endpoints. Obtain approval from institutional animal care committees (IACUC) and report conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
